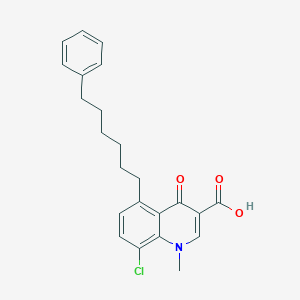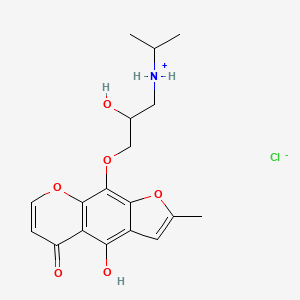![molecular formula C14H11BrS B14678570 1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene CAS No. 32228-17-4](/img/structure/B14678570.png)
1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene is an organic compound that features a bromine atom, a phenylethenyl group, and a sulfanyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene typically involves the following steps:
Formation of Phenylethenyl Group: The phenylethenyl group can be introduced via a Heck reaction, where a palladium catalyst facilitates the coupling of a halogenated benzene derivative with a styrene derivative.
Introduction of Sulfanyl Group: The sulfanyl group can be added through a nucleophilic substitution reaction, where a thiol (R-SH) reacts with the brominated benzene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: H₂, palladium catalyst
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Phenylethyl derivatives
Substitution: Amino, thio, or alkoxy derivatives
Applications De Recherche Scientifique
1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene involves its interaction with specific molecular targets and pathways:
Electrophilic Aromatic Substitution: The bromine atom can participate in electrophilic aromatic substitution reactions, where it is replaced by other electrophiles.
Nucleophilic Substitution: The sulfanyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The phenylethenyl group can be oxidized or reduced, altering the compound’s chemical properties and biological activity.
Comparaison Avec Des Composés Similaires
1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene can be compared with other similar compounds:
1-bromo-4-ethynylbenzene: Similar in structure but contains an ethynyl group instead of a phenylethenyl group.
1-bromo-4-(2-phenylethyl)benzene: Contains a phenylethyl group instead of a phenylethenyl group.
1-bromo-4-[(E)-2-(4-methylphenyl)ethenyl]benzene: Contains a methyl-substituted phenylethenyl group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
32228-17-4 |
|---|---|
Formule moléculaire |
C14H11BrS |
Poids moléculaire |
291.21 g/mol |
Nom IUPAC |
1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene |
InChI |
InChI=1S/C14H11BrS/c15-13-6-8-14(9-7-13)16-11-10-12-4-2-1-3-5-12/h1-11H/b11-10+ |
Clé InChI |
FKKUQAZEUNGNJC-ZHACJKMWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/SC2=CC=C(C=C2)Br |
SMILES canonique |
C1=CC=C(C=C1)C=CSC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



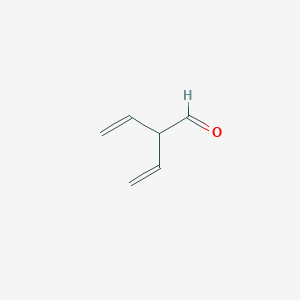
![2,3-Dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate](/img/structure/B14678508.png)
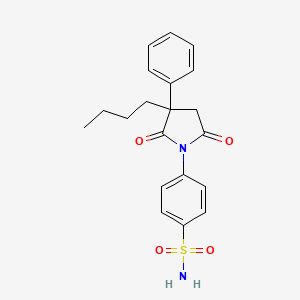
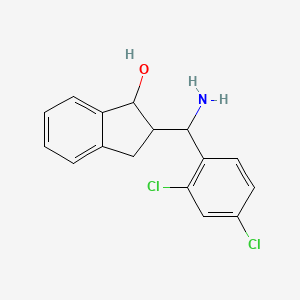
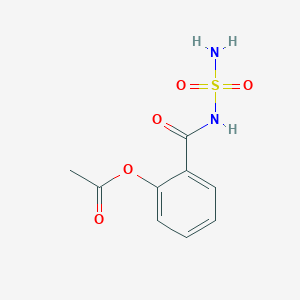
![o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorothioate](/img/structure/B14678526.png)
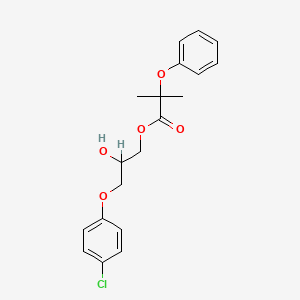
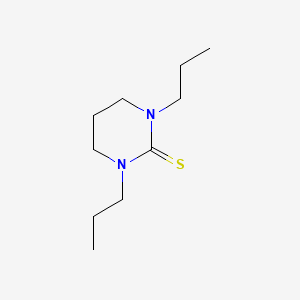
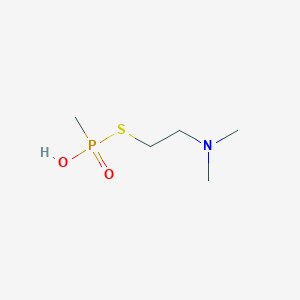

![(NE)-N-[(2-hydroxyphenyl)methylidene]benzenesulfonamide](/img/structure/B14678576.png)
